molecular formula C22H20BrNO4 B3932283 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B3932283
M. Wt: 442.3 g/mol
InChI Key: IWWCGRJYDLVRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BTMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzene ring fused with a quinoline ring.

Mechanism of Action

The mechanism of action of 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not well understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, this compound exhibits potent biological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of this compound-based fluorescent materials for use in imaging applications. Another area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its biological activity for various applications.

Scientific Research Applications

4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines. It has also been found to possess antimicrobial and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In catalysis, this compound has been used as a ligand for transition metal complexes.

Properties

IUPAC Name

4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c1-26-17-10-16(19(23)22(28-3)21(17)27-2)15-11-18(25)24-20-13-7-5-4-6-12(13)8-9-14(15)20/h4-10,15H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCGRJYDLVRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 2
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 3
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 4
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 5
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 6
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

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